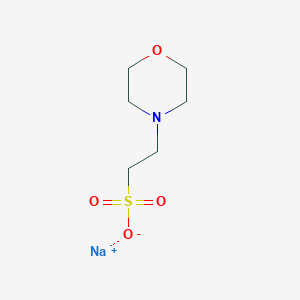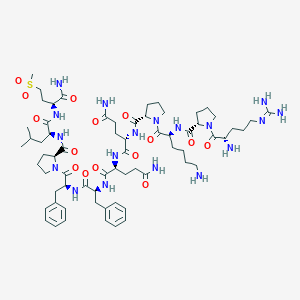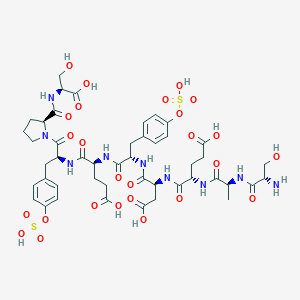
MES 钠盐
描述
Synthesis Analysis
The synthesis of compounds related to 4-Morpholineethanesulfonic acid, sodium salt, often involves reactions that yield heterocyclic compounds, such as morpholines, through processes like radical solution polymerization or electrochemical synthesis. For instance, a novel resin poly(sodium 4-styrene sulfonate-co-4-acryloyl morpholine) was synthesized through a radical solution polymerization approach, showcasing the diverse synthetic routes for compounds involving morpholine derivatives (Rivas & Muñoz, 2009).
Molecular Structure Analysis
The molecular structure of compounds like 4-Morpholineethanesulfonic acid, sodium salt, contributes significantly to their buffering capacity and interaction with various ions in solution. Studies on volumetric properties have shown that the apparent molar volumes and partial molar volumes at infinite dilution of morpholine derivatives can be influenced by the number of carbon atoms in the alkyl group side chain, indicating the impact of molecular structure on their chemical behavior (Taha & Lee, 2010).
Chemical Reactions and Properties
Chemical reactions involving 4-Morpholineethanesulfonic acid, sodium salt, and its derivatives are characterized by their interactions with metal ions and their role in facilitating polymerization reactions. For example, the electrochemical synthesis approach has been used to create sulfonamide derivatives, showcasing the chemical versatility of morpholine-based compounds in synthesizing novel materials (Beiginejad & Nematollahi, 2014).
Physical Properties Analysis
The physical properties of 4-Morpholineethanesulfonic acid, sodium salt, such as solubility, density, and molar volumes, are crucial for its application in biological systems. The solubility of related compounds in water and aqueous electrolyte solutions has been thoroughly investigated, providing essential data for its use in various scientific applications (Yang et al., 2008).
科学研究应用
细胞培养中的缓冲剂
MES 钠盐适用于细胞培养 . 由于其优异的特性,它通常用作缓冲剂。 它可以在 5.5-6.5 的 pH 范围内有效地缓冲溶液,pKa 值为 6.1 .
诊断试剂制造
MES 钠盐已用于诊断试剂的制造 . 它被用来为各种诊断分析制备缓冲液 .
胺反应传感器的偶联缓冲液
MES 钠盐已被用作胺反应传感器的偶联缓冲液,pH 值为 4.5 或 5.0。 这促进了单克隆抗体 (MAbs) 与传感器之间的偶联 .
杂交研究
MES 钠盐用于带有荧光标记的互补链的杂交研究 . 它在这些研究中起着至关重要的作用,有助于促进杂交过程。
微阵列分析
在微阵列分析领域,MES 钠盐用于微阵列载玻片的清洗 . 这有助于确保微阵列结果的准确性和可靠性。
RNA 磷酰胺的制备
MES 钠盐已被用于制备与原位光刻法兼容的新型 RNA 磷酰胺,用于在微阵列上生长 RNA 寡核苷酸 . 这是创建 RNA 微阵列过程中的一个关键步骤。
酶促降解 DNA 的研究
MES 钠盐可用作缓冲液,研究 P1 核酸酶将 DNA 酶促降解为核苷的过程 . 这是分子生物学研究的一个重要领域。
洗涤剂和乳化剂中的表面活性剂
MES 钠盐作为一种可持续的表面活性剂特别引人注目。 它们为洗涤剂和乳化剂的应用提供了良好的物理化学特性
作用机制
Target of Action
MES sodium salt, also known as 4-Morpholineethanesulfonic acid sodium salt, is primarily used as a buffering agent in biological and biochemical research .
Mode of Action
As a buffering agent, MES sodium salt helps maintain a constant pH in a solution, even in the presence of acid or base . It does this by donating or accepting protons (H+ ions) to resist changes in hydrogen ion concentration, thereby stabilizing the pH of the solution .
Biochemical Pathways
Instead, it creates an optimal pH environment that is essential for many biochemical reactions and pathways to occur efficiently . For example, it can be used in cell culture media, where it helps maintain the pH necessary for cell growth and metabolism .
Pharmacokinetics
Its primary role is to control the pH of the solution in which it is dissolved .
Result of Action
The main result of MES sodium salt’s action is the maintenance of a stable pH environment. This is crucial in many biological and biochemical contexts, as many enzymes and biochemical reactions require a specific pH range to function optimally .
Action Environment
The efficacy and stability of MES sodium salt as a buffer are influenced by several environmental factors. These include temperature, concentration of the buffer, and the presence of other ions in the solution . It is soluble in water, providing a clear colorless solution, and is stable at 2-8°C for months . The pH of a solution should be between 9 and 10 depending on concentration .
未来方向
属性
IUPAC Name |
sodium;2-morpholin-4-ylethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S.Na/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHWMYKYLWNHTL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4432-31-9 (Parent) | |
| Record name | 4-Morpholineethanesulfonic acid, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071119238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70887789 | |
| Record name | 4-Morpholineethanesulfonic acid, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70887789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71119-23-8 | |
| Record name | 4-Morpholineethanesulfonic acid, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071119238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Morpholineethanesulfonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Morpholineethanesulfonic acid, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70887789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-morpholin-1-ylethylsulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What unique interaction does MES sodium salt exhibit with metal cations when part of a monolayer on a silver surface?
A1: Research using surface-enhanced Raman scattering (SERS) reveals that, unlike free MES molecules in solution, MES molecules immobilized on a silver surface readily form contact ion pairs with metal cations like Na+. Interestingly, the local symmetry of the sulfonic groups in these surface-bound MES molecules remains largely unaffected, contrary to observations in MES sodium salt crystals and theoretical predictions for isolated MES-Na+ interactions []. This suggests that surface attachment significantly alters the interaction dynamics between MES and metal cations.
Q2: How does the presence of sodium cations influence the structure of organic monolayers containing 2-(N-Morpholino)ethanesulfonic acid (MES)?
A2: Studies using 2-mercaptoethanesulfonate (MES) monolayers on silver surfaces indicate that sodium cations in the surrounding electrolyte can significantly modify the monolayer/electrolyte interface structure []. This is attributed to the formation of contact ion pairs between the sulfonic groups of MES and the sodium cations, leading to structural rearrangements within the monolayer.
Q3: Can MES sodium salt be used in plant cell culture media, and what is an example of its application?
A3: Yes, MES sodium salt is a valuable component in plant cell culture media for pH buffering. It has been successfully incorporated into a liquid medium for in vitro germination and maturation of Sambucus nigra L. (black elderberry) pollen []. In this application, MES sodium salt, along with other components, facilitated a high germination rate and supported the development of microspores into mature pollen.
Q4: What is the role of MES sodium salt in immunomagnetic purification of tau protein?
A4: MES sodium salt is utilized as a buffering agent during the covalent immobilization of anti-tau antibodies to magnetic microparticles for immunomagnetic purification of tau protein []. While not directly interacting with the target protein, it maintains a stable pH environment crucial for preserving antibody functionality during the immobilization process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B11003.png)
![Ethyl 2-[(anilinocarbothioyl)amino]acetate](/img/structure/B11006.png)




![N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine](/img/structure/B11017.png)

